molecular formula C20H35NO4 B013976 2,5-Dioxopyrrolidin-1-yl palmitate CAS No. 14464-31-4

2,5-Dioxopyrrolidin-1-yl palmitate

Cat. No. B013976
CAS RN: 14464-31-4
M. Wt: 353.5 g/mol
InChI Key: OTNHQVHEZCBZQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including compounds structurally similar to 2,5-dioxopyrrolidin-1-yl palmitate, involves nucleophilic substitution reactions. For example, 1,5-disubstituted pyrrolidin-2-ones can be synthesized in good yields through the reaction of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various nucleophiles, demonstrating the versatility of pyrrolidine derivatives in synthesis (Katritzky et al., 2000).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be significantly influenced by their substitution pattern. For instance, the equilibrium geometry, vibrational spectra, and electronic structure of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, a Mannich base with antioxidant activity, have been extensively analyzed. This analysis includes a comparison of experimental FT-IR and FT-Raman spectra with computed IR and Raman spectra, providing insights into the structure-property relationships of such compounds (Boobalan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives are diverse, including the aza-Payne rearrangement and nucleophilic attacks, leading to the formation of complex structures with high stereochemical fidelity (Schomaker et al., 2007). Moreover, the interaction of pyrrolidine derivatives with various reagents can lead to a range of reactions, demonstrating their chemical versatility.

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in different domains of chemistry. Studies like those on 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine focus on nucleophilic substitution reactions, Suzuki reactions, and comprehensive analyses including single-crystal X-ray diffraction and DFT calculations, offering detailed insights into their physical characteristics (Jin et al., 2023).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including reactivity, stability, and interaction with various chemical agents, are fundamental for their use in synthesis and potential applications. For example, the study on the synthesis and structure of Meldrum’s acid derivatives from pyrrolidine ylides sheds light on their betaine nature and chemical behavior, highlighting the intricate chemistry of pyrrolidine derivatives (Kuhn et al., 2003).

Scientific Research Applications

  • Biopolymer Synthesis

    A related compound, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been used effectively for synthesizing stable covalently labeled biopolymers (Crovetto et al., 2008).

  • Biological Sensing and Iron Complexes

    2,6-bis(pyrazolyl)pyridines and related ligands, which share structural similarities with 2,5-Dioxopyrrolidin-1-yl palmitate, have potential applications in biological sensing and in iron complexes that exhibit unusual spin-state transitions (Halcrow, 2005).

  • Monoclonal Antibody Production

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, another structurally similar compound, has been shown to improve monoclonal antibody production in Chinese hamster ovary cells, potentially enhancing therapeutic monoclonal antibody production (Aki et al., 2021).

  • Electronic Device Applications

    Poly[bis(pyrrol-2-yl)arylenes], which are related to the compound , demonstrate stable electrical conductivity and low oxidation potentials, making them suitable for use in electronic devices (Sotzing et al., 1996).

  • Anticonvulsant Agents

    Several studies have identified N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and derivatives as potential new treatments for epilepsy, demonstrating promising anticonvulsant properties and safety profiles (Kamiński et al., 2015; Kamiński et al., 2016; Kamiński et al., 2016).

  • Biocatalytic Domino Reactions

    A novel diastereoselective synthesis of 2,5-dioxopyrrolidine derivatives using Fe3O4 NPs @ lipase as reusable nanobiocatalysts has been demonstrated, showcasing high yield and efficiency (Mohajer & Baharfar, 2017).

  • Prodiabetic Effects in Skeletal Muscle Cells

    Palmitate-induced IL-6 production in skeletal muscle cells may mediate prodiabetic effects, suggesting that IL-6 inhibition could potentially prevent these effects (Jové et al., 2005).

  • Cholinesterase Inhibitors and Anticonvulsant Agents

    Hydroacridine (quinoline) derivatives, related to 2,5-Dioxopyrrolidin-1-yl palmitate, have shown potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents, surpassing previous literature data in these areas (Smetanin et al., 2021).

  • Electrochromic and Fluorescent Polymers

    N-substituted thienylpyrrole, structurally similar to 2,5-Dioxopyrrolidin-1-yl palmitate, has been used in the development of processable electrochromic and fluorescent polymers, exhibiting multielectrochromic behavior and solubility in organic solvents (Cihaner & Algi, 2008).

Safety And Hazards

The safety and hazards associated with 2,5-Dioxopyrrolidin-1-yl palmitate have been discussed in several sources171819. For example, one safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye17.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNHQVHEZCBZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404977
Record name N-Succinimidyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl palmitate

CAS RN

14464-31-4
Record name Palmitic acid N-hydroxysuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14464-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinimidyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-hydroxysuccinimide (69.8 g, 0.598 mol) was added drop by drop to 1 L of chloroform solution of palmitoyl chloride (165 ml, 0.544 mol) with stirring while cooling with ice, and then triethylamine (83.1 ml, 0.598 mol) was added dropwise over 30 minutes. Then, the whole was stirred while cooled with ice for 30 minutes, allowed to gradually reach room temperature, and stirred for 7 hours. The reaction mixture was washed with water (500 ml×3), then dried over magnesium sulfate, and concentrated under reduced pressure to give 260.3 g (quant) of a colorless solid.
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
83.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 165 mL (0.544 mol) of palmitoyl chloride in 1 L of chloroform while cooled with ice with stirring, 69.8 g (0.598 mol) of N-hydroxysuccinimide was gradually added, and 83.1 mL (0.598 mol) of triethylamine was added dropwise thereto over 30 minutes. The resultant solution was stirred for 30 minutes while cooled with ice and for another 7 hours during which the resultant solution gradually reached room temperature. After washed with 500 mL of water three times, the resultant solution was dried over magnesium sulfate and was then concentrated under reduced pressure to obtain 260.3 g (quant) of a colorless solid.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
69.8 g
Type
reactant
Reaction Step Two
Quantity
83.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Shen, H Fang, Y Song, AA Bielska… - Bioconjugate …, 2009 - ACS Publications
Peptide nucleic acids (PNAs) have a number of attractive features that have made them an ideal choice for antisense and antigene-based tools, probes, and drugs, but their poor …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
S Beglaryan - 2017 - amsdottorato.unibo.it
Polydiacetylenes (PDAs) comprise a class of chromatic polymers which have attracted significant interest over the past 40 years as a promising platform for chemo- and bio-sensing. …
Number of citations: 4 amsdottorato.unibo.it
SJ Kim - 2018 - search.proquest.com
Glycosphingolipids (GSLs) are amphiphilic molecules composed of polar mono-or oligosaccharide headgroups attached to nonpolar lipid molecules called ceramides. GSLs have …

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